1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione
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Overview
Description
1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced purification techniques are crucial for achieving high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. Detailed studies on the compound’s binding affinity and specificity are essential for understanding its mechanism of action.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Uniqueness: 1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione stands out due to its unique diazinane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H23N3O2 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H23N3O2/c1-5-8-9-16-10(14)13(6-2,7-3)11(17)15(4)12(16)18/h14H,5-9H2,1-4H3 |
InChI Key |
RYPGLNKPQMRZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=N)C(C(=O)N(C1=O)C)(CC)CC |
Origin of Product |
United States |
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